1-(4-fluoro-1H-indol-3-yl)propan-2-amine
Description
Properties
Molecular Formula |
C11H13FN2 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13FN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3 |
InChI Key |
CHLNKUWBOUNNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C(=CC=C2)F)N |
Origin of Product |
United States |
Scientific Research Applications
Antidepressant Effects
Research has indicated that compounds similar to 1-(4-fluoro-1H-indol-3-yl)propan-2-amine exhibit significant antidepressant-like effects. A study demonstrated that derivatives of this compound could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
Inhibition of Phosphodiesterase Enzymes
A notable application is its role as an inhibitor of phosphodiesterase enzymes, particularly PDE9A. Compounds derived from 1-(4-fluoro-1H-indol-3-yl)propan-2-amine have shown promising results in inhibiting PDE9A activity, which is associated with neuroprotective effects and cognitive enhancement in models of neurodegenerative diseases .
Study on Antimicrobial Activity
In a comparative study, various indole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL, showcasing the potential of indole-based compounds in developing new antimicrobial agents .
Neuroprotective Effects
Another significant study investigated the neuroprotective properties of indole derivatives, including 1-(4-fluoro-1H-indol-3-yl)propan-2-amine. The findings suggested that these compounds could mitigate neurodegeneration in animal models by modulating tau protein phosphorylation, thereby providing insights into their potential use in treating Alzheimer's disease .
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Alkylation of 4-Fluoroindole
One approach involves the alkylation of 4-fluoroindole at the 3-position using α-haloalkanes such as 2-chloropropane derivatives. This reaction is typically performed under basic conditions to deprotonate the indole nitrogen and facilitate nucleophilic attack at the electrophilic carbon.
- Reaction conditions: Base (e.g., sodium hydride or potassium carbonate), polar aprotic solvent (e.g., DMF or DMSO), room temperature to moderate heating.
- Outcome: Formation of 1-(4-fluoro-1H-indol-3-yl)propan-2-amine or its protected precursor.
Acylation with α-Chloropropionic Acid Chloride and Subsequent Amination
A more controlled method involves acylation of 4-fluoroindole with α-chloropropionic acid chloride to form 3-(α-chloropropionyl)indole intermediates. These intermediates can then be converted to the target amine via nucleophilic substitution with ammonia or amine sources.
- Step 1: Acylation of 4-fluoroindole with α-chloropropionic acid chloride in the presence of a base.
- Step 2: Treatment of the acylated intermediate with ammonia or an amine nucleophile to replace the chlorine with an amine group.
- Yields: Reported yields for similar indole derivatives range from 49% to 77%, indicating moderate to good efficiency.
Fischer Indole Synthesis Variant
Though less direct for this specific compound, the Fischer indole synthesis can be adapted to prepare substituted indoles including fluorinated variants. This involves the reaction of phenylhydrazines with ketones or aldehydes to form the indole ring system, which can then be further functionalized.
- Application: Starting from 4-fluorophenylhydrazine and appropriate ketones to build the 4-fluoroindole core.
- Subsequent steps: Introduction of the propan-2-amine side chain via alkylation or reductive amination.
Reductive Amination of 4-Fluoroindole-3-acetone
Another approach involves synthesizing 4-fluoroindole-3-acetone as an intermediate, followed by reductive amination with ammonia or amine sources to yield the propan-2-amine side chain.
- Step 1: Preparation of 4-fluoroindole-3-acetone via Friedel-Crafts acylation or other methods.
- Step 2: Reductive amination using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Advantages: This method allows for selective introduction of the amine group with control over stereochemistry if chiral amines are used.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of 4-fluoroindole | α-Haloalkane, base, DMF/DMSO, heat | 40–65 | Straightforward, direct | Possible side reactions, regioselectivity issues |
| Acylation + Amination | α-Chloropropionic acid chloride, base, ammonia | 49–77 | Good yields, versatile intermediates | Multi-step, requires careful control |
| Fischer Indole Synthesis Variant | 4-Fluorophenylhydrazine + ketone, acid catalyst | 30–60 | Builds indole core with fluorine | Longer synthesis, less direct |
| Reductive Amination | 4-Fluoroindole-3-acetone, reducing agent | 50–70 | Selective amine introduction | Requires intermediate preparation |
Research Findings and Optimization Notes
- The presence of the fluorine atom at the 4-position of the indole ring influences the electronic properties, which can affect reactivity during alkylation and acylation steps. Electron-withdrawing effects may reduce nucleophilicity at the 3-position, requiring optimization of reaction conditions.
- Use of polar aprotic solvents and strong bases enhances alkylation efficiency.
- Protection of the indole nitrogen is sometimes necessary to avoid side reactions, though direct alkylation without protection has been reported.
- Purification typically involves chromatographic techniques due to the close polarity of intermediates.
- Yields can be improved by controlling temperature and reaction time, as well as by using freshly prepared reagents.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 1-(4-fluoro-1H-indol-3-yl)propan-2-amine with high purity, and how can they be methodologically addressed?
- Answer : Synthesis of this compound often faces challenges such as regioselective fluorination at the indole ring and maintaining stereochemical integrity during the propan-2-amine chain formation. Optimizing reaction conditions (e.g., using sodium isopropoxide as a base for cyclization) and purification techniques (e.g., column chromatography with silica gel or reverse-phase HPLC) are critical. Analytical validation via NMR (¹H/¹³C) and elemental analysis ensures purity . Contaminants like unreacted intermediates or positional isomers (e.g., 5-fluoro vs. 4-fluoro derivatives) must be monitored using LC-MS .
Q. Which analytical techniques are most reliable for characterizing 1-(4-fluoro-1H-indol-3-yl)propan-2-amine, and how should data be interpreted?
- Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for confirming molecular weight and fluorine positioning. FTIR can validate amine and indole functional groups (e.g., N-H stretches at ~3400 cm⁻¹). For structural elucidation, X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) resolves ambiguities in indole substitution patterns. Contradictions in spectral data (e.g., unexpected coupling in ¹H NMR) may indicate isomerization or residual solvents, requiring iterative purification .
Q. What safety protocols are recommended for handling 1-(4-fluoro-1H-indol-3-yl)propan-2-amine in laboratory settings?
- Answer : Use fume hoods and PPE (gloves, goggles) to minimize exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15+ minutes and seek medical aid. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage conditions: –20°C in airtight, light-resistant containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacological activities of 1-(4-fluoro-1H-indol-3-yl)propan-2-amine derivatives?
- Answer : Discrepancies often arise from variations in fluorination positions (e.g., 4-fluoro vs. 7-fluoro indole derivatives) or assay conditions. Systematic SAR studies should compare analogs (e.g., 4-fluoro vs. 5-fluoro) under standardized assays (e.g., receptor binding affinity or enzyme inhibition). Computational docking (using tools like AutoDock Vina) can predict binding modes to targets like serotonin receptors, while in vivo models validate selectivity and toxicity .
Q. What computational strategies are effective for predicting the metabolic stability of 1-(4-fluoro-1H-indol-3-yl)propan-2-amine?
- Answer : Density functional theory (DFT) calculations assess metabolic hotspots (e.g., amine oxidation or fluorine hydrolysis). Tools like SwissADME predict cytochrome P450 interactions, while molecular dynamics simulations model liver microsome stability. Experimental validation via LC-MS/MS in hepatocyte incubations quantifies metabolite formation rates .
Q. How does the 4-fluoro substitution on the indole ring influence the compound’s receptor binding profile compared to non-fluorinated analogs?
- Answer : The 4-fluoro group enhances electron-withdrawing effects, increasing indole ring planarity and π-stacking with aromatic residues in receptor pockets (e.g., 5-HT₂A). Radioligand displacement assays show higher affinity for fluorinated analogs compared to non-fluorinated ones. However, fluorine’s electronegativity may reduce basicity of the propan-2-amine moiety, altering pH-dependent membrane permeability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
